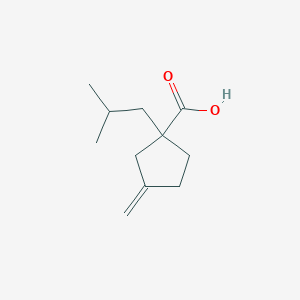
3-Methylene-1-isobutyl-cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a methylidene group and a 2-methylpropyl group, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of a suitable linear precursor under acidic or basic conditions The reaction typically requires a catalyst to facilitate the formation of the cyclopentane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of high-pressure and high-temperature conditions can enhance the yield and efficiency of the reaction. Catalysts such as Lewis acids or transition metal complexes are often employed to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methylidene and 2-methylpropyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylidene and 2-methylpropyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.
Cyclopentane-1-carboxylic acid: A cyclopentane derivative with a carboxylic acid group.
Uniqueness
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a methylidene group and a 2-methylpropyl group on the cyclopentane ring. These substituents confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-11(10(12)13)5-4-9(3)7-11/h8H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
NZFSGGAIEXWGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCC(=C)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















